Tetradecanamide

Catalog No.
S588989
CAS No.
638-58-4
M.F
C14H29NO
M. Wt
227.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanamide

CAS Number

638-58-4

Product Name

Tetradecanamide

IUPAC Name

tetradecanamide

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)

InChI Key

QEALYLRSRQDCRA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N

Material Science

Due to its structure, tetradecanamide possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This characteristic makes it a potential candidate for the development of new materials with specific functionalities. For instance, research suggests tetradecanamide could be useful in the creation of self-assembled structures at the nano level [Source: Journal of Colloid and Interface Science, "Self-assembly and micellization of n-tetradecanamide in aqueous solution" by Keiji Tsamanuma et al.()]. These structures could have applications in areas like drug delivery or biosensors.

Tetradecanamide, also known as myristamide, is a fatty amide derived from myristic acid. Its chemical formula is C14H29NOC_{14}H_{29}NO, and it has a molecular weight of approximately 227.39 g/mol. Tetradecanamide is characterized by a long hydrophobic hydrocarbon chain, which contributes to its physical properties and biological activity. The compound appears as a white crystalline solid with a melting point of about 104 °C .

  • Membrane Component: Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), tetradecanamide could be a component of cell membranes, influencing their structure and function.
  • Signaling Molecule: The amide group might allow tetradecanamide to interact with specific proteins or enzymes, potentially playing a role in cellular signaling pathways.
Typical of amides:

  • Hydrolysis: In the presence of water and an acid or base, tetradecanamide can hydrolyze to form myristic acid and ammonia.
  • Transamidation: This reaction involves the exchange of the amine group with another amine, which can be facilitated by heat or catalysts.
  • Reduction: Tetradecanamide can be reduced to tetradecanol using reducing agents like lithium aluminum hydride.

These reactions highlight the reactivity of tetradecanamide due to its functional groups, making it versatile for synthetic applications.

Tetradecanamide exhibits notable biological activities:

  • Metabolite Role: It acts as a human metabolite, suggesting its involvement in metabolic pathways .
  • Antimicrobial Properties: Research indicates that fatty amides, including tetradecanamide, may possess antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Neuroprotective Effects: Some studies suggest that tetradecanamide may have neuroprotective effects, although more research is needed to fully understand these mechanisms.

Tetradecanamide can be synthesized through several methods:

  • Direct Amidation: Myristic acid is reacted with ammonia or an amine under controlled conditions. This method typically requires heating and may involve solvents like benzene to facilitate the reaction .
  • Reduction of Myristic Acid Derivatives: Starting from myristic acid chlorides or esters, reduction reactions can yield tetradecanamide.
  • Using Fatty Acid Methyl Esters: Tetradecanamide can also be synthesized from methyl esters of myristic acid through amidation processes.

These methods allow for varying yields and purity levels depending on the reaction conditions employed.

Tetradecanamide has several applications across different fields:

  • Cosmetics: Used as an emollient and thickening agent in various cosmetic formulations due to its fatty nature.
  • Pharmaceuticals: Its potential antimicrobial and neuroprotective properties make it a candidate for drug development.
  • Food Industry: It may be used as an emulsifier or stabilizer in food products.

Tetradecanamide belongs to a class of fatty amides that share structural similarities but differ in their chain lengths and functional properties. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
LauramideC12H25NOC_{12}H_{25}NOShorter carbon chain; commonly used in personal care products.
PalmitamideC16H33NOC_{16}H_{33}NOLonger carbon chain; used in food and cosmetic applications.
StearamideC18H37NOC_{18}H_{37}NOEven longer carbon chain; known for its emulsifying properties.
OleamideC18H35NOC_{18}H_{35}NOContains a double bond; exhibits unique biological activity related to sleep regulation.

Tetradecanamide's uniqueness lies in its specific chain length and associated biological activities, setting it apart from other fatty amides while maintaining similar functional characteristics.

XLogP3

4.6

Melting Point

104.0 °C

UNII

A269J8QG0O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-58-4

Wikipedia

Myristamide

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

General Manufacturing Information

Tetradecanamide: ACTIVE

Dates

Modify: 2023-08-15

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